An In-depth Technical Guide to the Crystal Structure Analysis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one, a representative molecule from the pharmacologically significant triazinane class.[1][2][3][4][5] While this guide uses a hypothetical dataset for illustrative purposes, the principles, protocols, and analytical insights are grounded in established crystallographic practices and data from analogous structures.[6][7][8][9] We will delve into the synthesis and crystallization, the intricacies of data collection and structure refinement, and advanced analytical techniques such as Hirshfeld surface analysis to elucidate the subtle intermolecular forces that govern the supramolecular architecture. The ultimate aim is to equip researchers with the foundational knowledge and practical insights necessary to conduct and interpret crystallographic studies in the context of drug design and materials science.
Introduction: The Significance of Triazinanes and the Imperative of Structural Elucidation
The 1,3,5-triazinane scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][5] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[2] A precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).[2][3]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining this detailed structural information.[10][11][12] It provides unambiguous determination of atomic positions, bond lengths, bond angles, and the overall molecular conformation, offering a static yet highly informative snapshot of the molecule in the solid state.[10][11][13] This guide will walk through the complete process of a crystal structure analysis, using 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one as a model compound.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
A plausible synthetic route to 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one can be adapted from established methods for related triazinane derivatives.[14][15][16] A common approach involves the condensation of an appropriate ethyl-substituted urea or biguanide with formaldehyde.
Caption: Synthetic workflow for 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one.
Experimental Protocol: Crystallization
The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Protocol: Slow Evaporation Method
-
Dissolution: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitoring: Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[11] The fundamental principle is Bragg's Law, which describes the constructive interference of X-rays scattered by the ordered atomic planes within a crystal.[17]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and placed within the X-ray beam of a diffractometer.[10][11] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[17] These raw data are then processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).
Hypothetical Crystallographic Data for 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one
| Parameter | Value |
| Chemical Formula | C6H13N3O2 |
| Formula Weight | 159.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521(3) |
| b (Å) | 10.115(4) |
| c (Å) | 9.782(3) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 812.6(5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.301 |
| Absorption Coeff. (mm⁻¹) | 0.095 |
| F(000) | 344 |
| Reflections Collected | 6245 |
| Independent Reflections | 1420 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| Goodness-of-Fit on F² | 1.05 |
Note: This data is hypothetical and presented for illustrative purposes.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases.[18] For small molecules like our target compound, direct methods are typically employed to solve the phase problem.[18] This statistical approach provides an initial model of the atomic positions.
This initial model is then refined using a least-squares method.[18][19][20] The refinement process iteratively adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[18][19][20] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[21]
Structural Analysis: From Data to Deeper Understanding
With a refined crystal structure, we can now analyze the molecular geometry and, critically, the intermolecular interactions that dictate the crystal packing.
Intramolecular Geometry
The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one molecule. The triazinane ring would likely adopt a chair or a slightly distorted chair conformation. The positions of the ethyl and hydroxymethyl substituents (axial vs. equatorial) are key conformational features that influence the molecule's overall shape and its potential for intermolecular interactions.
Intermolecular Interactions and Supramolecular Assembly
In the solid state, molecules are held together by a network of non-covalent interactions. Identifying and understanding these interactions is crucial for predicting physical properties and for understanding how a drug molecule might interact with its biological target. For our target molecule, the presence of the carbonyl oxygen, the hydroxyl group, and the ring nitrogen atoms makes it a prime candidate for forming hydrogen bonds.
In our hypothetical structure, we would expect to see strong O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, likely forming chains or dimeric motifs. Weaker C-H···O interactions may also be present, further stabilizing the crystal lattice.
Advanced Analysis: Hirshfeld Surface Analysis
To gain a more quantitative and visually intuitive understanding of the intermolecular interactions, we employ Hirshfeld surface analysis.[22][23] This technique partitions the crystal space into regions belonging to each molecule, based on the electron distribution of the promolecule.[24]
The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts around the vdW separation in white, and longer contacts in blue.[25]
Caption: Workflow for Hirshfeld surface analysis.
The dnorm Surface
For our hypothetical molecule, the dnorm surface would likely show prominent red spots corresponding to the strong O-H···O hydrogen bonds. These spots would be located around the hydroxyl hydrogen and the carbonyl oxygen, visually confirming the primary interactions responsible for the crystal packing.
2D Fingerprint Plots
The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface, plotting the distance to the nearest atom outside the surface (de) against the distance to the nearest atom inside the surface (di).[25][26]
-
O···H/H···O contacts: These would appear as distinct, sharp "spikes" in the fingerprint plot, characteristic of strong hydrogen bonds.
-
H···H contacts: These would typically form the largest contribution to the overall Hirshfeld surface, appearing as a large, diffuse region in the center of the plot.[25]
-
C···H/H···C contacts: These weaker interactions would appear as "wings" at the upper left and lower right of the plot.
By deconstructing the fingerprint plot, we can quantify the percentage contribution of each type of intermolecular contact to the overall crystal stability.[26] For a molecule like 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one, we would anticipate that O···H and H···H contacts would be the most significant contributors.
Conclusion and Implications for Drug Development
This guide has outlined the comprehensive process of determining and analyzing the crystal structure of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. Through a combination of established experimental protocols and advanced analytical techniques, we can build a detailed, three-dimensional picture of the molecule and its interactions in the solid state.
For drug development professionals, this information is invaluable. A high-resolution crystal structure:
-
Confirms the molecular identity and stereochemistry of a synthesized compound.
-
Provides the basis for computational studies , such as molecular docking, to predict binding modes with target proteins.
-
Informs lead optimization by revealing how structural modifications might affect crystal packing and, by extension, properties like solubility and stability.
-
Aids in polymorph screening , a critical step in pharmaceutical development to ensure the most stable and bioavailable solid form is chosen.
By integrating the principles and techniques described herein, researchers can leverage the power of crystallography to accelerate the discovery and development of novel therapeutics.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]
-
Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]
-
The Hirshfeld Surface. CrystalExplorer. [Link]
-
Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]
-
Refinement. International Union of Crystallography (IUCr). [Link]
-
Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. [Link]
-
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]
-
What is Single Crystal X-ray Diffraction?. YouTube. [Link]
-
Single Crystal X-Ray Diffraction. Pulstec USA. [Link]
-
Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]
-
Structure Refinement. The University of Oklahoma. [Link]
-
Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]
-
Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calculations. Journal of Molecular Structure. [Link]
-
Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. [Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]
-
Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry. [Link]
-
Design, synthesis, bioactivity, X-ray crystallography, and molecular docking studies of chrysin-1,3,5-triazine derivatives. SSRN. [Link]
-
Synthesis, X-Ray Crystal Structures, and Preliminary AntiproliferativeActivitiesofNews-Triazine-hydroxybenzylidene Hydrazone Derivatives. Semantic Scholar. [Link]
-
Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate. [Link]
-
Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Scilit. [Link]
-
5-ETHYL-1,3,5-TRIAZIN(1H)-2-ONE. SpectraBase. [Link]
-
Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-. US EPA. [Link]
-
5-Ethyl-1-phenethyl-[10][22][24]triazinane-2-thione. PubChem - NIH. [Link]
-
Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. ResearchGate. [Link]
-
1-Ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. SIELC Technologies. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
-
Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]
-
Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]
-
A study of the physico-chemical properties of 1,3,5-trihydroxy-1,3,5-triazin-2,4,6[1H,3H,5H]-trione. Academia.edu. [Link]
-
Trisubstituted 1,3,5-Triazines and Their Effect on BACE1. MDPI. [Link]
-
5-Methyl-1,3,5-triazinan-2-one. PubChem. [Link]
-
1,3,5-Triazin-2(1H)-one, 4,6-diamino-. NIST WebBook. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calculations :: JYX [jyx.jyu.fi]
- 7. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations [mdpi.com]
- 8. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 13. pulstec.net [pulstec.net]
- 14. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 15. Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. d-nb.info [d-nb.info]
- 17. youtube.com [youtube.com]
- 18. fiveable.me [fiveable.me]
- 19. iucr.org [iucr.org]
- 20. ou.edu [ou.edu]
- 21. researchgate.net [researchgate.net]
- 22. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 23. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 24. crystalexplorer.net [crystalexplorer.net]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. researchgate.net [researchgate.net]
